Divabuterol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

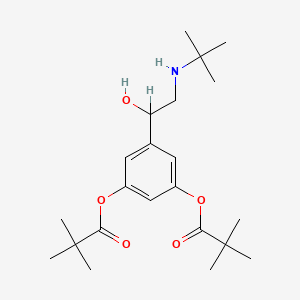

地瓦布特醇是一种化学化合物,分子式为C22H35NO5。它以其独特的结构和性质而闻名,使其成为各个科学领域的兴趣对象。 该化合物的分子量为393.52 g/mol,并以其特定的立体化学为特征 .

准备方法

合成路线和反应条件

地瓦布特醇可以通过一系列化学反应合成,涉及将5-[2-[(1,1-二甲基乙基)氨基]-1-羟基乙基]-1,3-苯撑与2,2-二甲基丙酸酯化。 该反应通常需要使用催化剂和特定的反应条件以确保获得所需的产物 .

工业生产方法

在工业环境中,地瓦布特醇的生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产量和纯度。 该过程可能包括诸如纯化和结晶步骤,以获得最终产品。 .

化学反应分析

反应类型

地瓦布特醇会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成不同的氧化产物。

还原: 还原反应可以被执行以修饰地瓦布特醇中存在的官能团。

常用试剂和条件

氧化: 可以使用诸如高锰酸钾或三氧化铬等常见的氧化剂。

还原: 通常使用诸如氢化铝锂或硼氢化钠等还原剂。

形成的主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生不同的含氧衍生物,而还原可能会导致醇或胺的形成 .

科学研究应用

地瓦布特醇在科学研究中具有广泛的应用,包括:

化学: 用作有机合成的试剂,以及作为研究反应机理的模型化合物。

生物学: 研究其潜在的生物活性及其与生物分子的相互作用。

医学: 探索其治疗各种医疗状况的治疗潜力。

工业: 用于开发新材料和化学工艺.

作用机制

地瓦布特醇的作用机制涉及其与特定分子靶标和途径的相互作用。已知它作用于某些受体或酶,从而导致一系列生化事件,最终导致其观察到的效应。 确切的分子靶标和途径可能因特定应用和环境而异 .

相似化合物的比较

地瓦布特醇可以与其他类似的化合物进行比较,例如:

沙丁胺醇: 一种β2肾上腺素能受体激动剂,用于治疗哮喘和慢性阻塞性肺病。

左沙丁胺醇: 一种更具选择性的β2肾上腺素能受体激动剂,具有相似的治疗应用。

沙美特罗: 另一种具有类似作用机制的β2肾上腺素能受体激动剂 .

地瓦布特醇在其特定的结构和性质方面是独一无二的,与这些类似的化合物相比,它可能提供不同的优势或应用。

生物活性

Divabuterol is a compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a synthetic compound primarily classified as a beta-2 adrenergic agonist. Its mechanism of action involves binding to beta-2 adrenergic receptors, which are predominantly found in the smooth muscle of the airways. This interaction leads to bronchodilation, making it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Key Mechanisms:

- Receptor Activation: this compound activates beta-2 adrenergic receptors, leading to increased intracellular cAMP levels.

- Smooth Muscle Relaxation: The rise in cAMP results in the relaxation of bronchial smooth muscles, alleviating airway constriction.

- Anti-inflammatory Effects: Some studies suggest that this compound may also exhibit anti-inflammatory properties, potentially reducing airway inflammation associated with asthma .

Biological Activity and Therapeutic Applications

This compound has been investigated for various therapeutic applications beyond its primary use as a bronchodilator. Notable areas of research include:

- Asthma Management: Clinical studies have demonstrated the efficacy of this compound in reducing asthma symptoms and improving lung function .

- Chronic Obstructive Pulmonary Disease (COPD): Similar benefits have been observed in patients with COPD, where this compound helps improve airflow and reduce exacerbations.

- Potential Antimicrobial Properties: Preliminary research indicates that this compound may possess antimicrobial effects, warranting further investigation into its role in treating infections .

Case Studies

Several case studies have highlighted the clinical relevance of this compound in managing respiratory diseases:

- Asthma Control Study:

- COPD Exacerbation Trial:

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

| Compound | Classification | Primary Use | Key Differences |

|---|---|---|---|

| Albuterol | Beta-2 Agonist | Asthma/COPD | Shorter duration of action |

| Levalbuterol | Selective Beta-2 Agonist | Asthma | More selective for beta-2 receptors |

| Salbutamol | Beta-2 Agonist | Asthma/COPD | Similar mechanism but different side effect profile |

This compound's distinct structure may provide advantages in terms of receptor selectivity and duration of action compared to these established agents .

属性

CAS 编号 |

54592-27-7 |

|---|---|

分子式 |

C22H35NO5 |

分子量 |

393.5 g/mol |

IUPAC 名称 |

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C22H35NO5/c1-20(2,3)18(25)27-15-10-14(17(24)13-23-22(7,8)9)11-16(12-15)28-19(26)21(4,5)6/h10-12,17,23-24H,13H2,1-9H3 |

InChI 键 |

VJJOKWOJJZKXNV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)(C)C |

规范 SMILES |

CC(C)(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。